molecular formula C9H12O3 B13975707 5-(1-Hydroxyethyl)-2-methoxyphenol CAS No. 29866-05-5

5-(1-Hydroxyethyl)-2-methoxyphenol

Katalognummer: B13975707
CAS-Nummer: 29866-05-5
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: KZUZBPQISUAOQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Hydroxyethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenol with an appropriate alkylating agent under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-methoxyphenol

    Alkylating Agent: 1-chloroethanol

    Base: Sodium hydroxide (NaOH)

    Solvent: Ethanol

The reaction mixture is heated under reflux conditions for several hours, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(1-Oxoethyl)-2-methoxyphenol

    Reduction: this compound (unchanged)

    Substitution: 5-(1-Hydroxyethyl)-2-bromophenol

Wissenschaftliche Forschungsanwendungen

5-(1-Hydroxyethyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Wirkmechanismus

The mechanism of action of 5-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(1-Hydroxyethyl)-2-methoxyphenol: Contains both hydroxyethyl and methoxy groups.

    5-(1-Hydroxyethyl)-2-bromophenol: Contains a bromine atom instead of a methoxy group.

    5-(1-Hydroxyethyl)-2-hydroxyphenol: Contains an additional hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

29866-05-5

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

5-(1-hydroxyethyl)-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3

InChI-Schlüssel

KZUZBPQISUAOQM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.